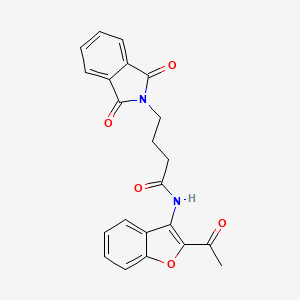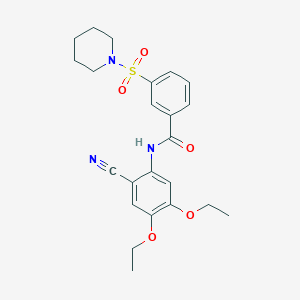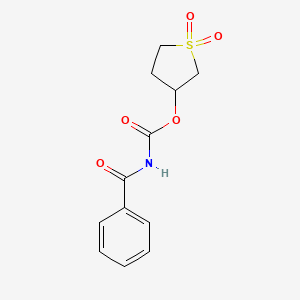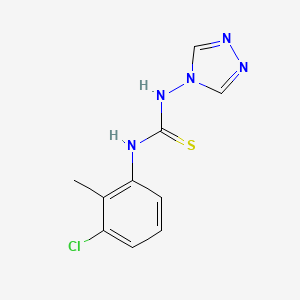
N-(2-acetyl-1-benzofuran-3-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-ACETYL-1-BENZOFURAN-3-YL)-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE” is a complex organic compound that features both benzofuran and isoindole moieties. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-ACETYL-1-BENZOFURAN-3-YL)-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzofuran Moiety: Starting from a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran ring.
Acetylation: The benzofuran intermediate can be acetylated using acetic anhydride or acetyl chloride in the presence of a base.
Formation of the Isoindole Moiety: The isoindole structure can be synthesized from phthalic anhydride and an amine, followed by cyclization.
Coupling Reaction: The final step involves coupling the benzofuran and isoindole intermediates through a suitable linker, such as a butanamide chain, using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.
Reduction: Reduction reactions could target the carbonyl groups in the acetyl and isoindole moieties.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
Due to its complex structure, it may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug discovery.
Medicine
Industry
In the industrial sector, such compounds can be used in the synthesis of advanced materials, dyes, or as intermediates in the production of other complex molecules.
作用機序
The mechanism of action of “N-(2-ACETYL-1-BENZOFURAN-3-YL)-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE” would depend on its specific biological target. Generally, compounds with benzofuran and isoindole structures can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
N-(2-ACETYL-1-BENZOFURAN-3-YL)-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE: can be compared with other benzofuran or isoindole derivatives.
Benzofuran Derivatives: Compounds like 2-acetylbenzofuran or 3-acetylbenzofuran.
Isoindole Derivatives: Compounds such as phthalimide or isoindoline derivatives.
Uniqueness
The uniqueness of “N-(2-ACETYL-1-BENZOFURAN-3-YL)-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE” lies in its combined benzofuran and isoindole structures, which may confer unique biological activities and synthetic utility.
特性
分子式 |
C22H18N2O5 |
|---|---|
分子量 |
390.4 g/mol |
IUPAC名 |
N-(2-acetyl-1-benzofuran-3-yl)-4-(1,3-dioxoisoindol-2-yl)butanamide |
InChI |
InChI=1S/C22H18N2O5/c1-13(25)20-19(16-9-4-5-10-17(16)29-20)23-18(26)11-6-12-24-21(27)14-7-2-3-8-15(14)22(24)28/h2-5,7-10H,6,11-12H2,1H3,(H,23,26) |
InChIキー |
SCZHFEWXLDCFPI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}-3-methylbenzamide](/img/structure/B11501320.png)
![5-(2-chlorophenyl)-3-phenyl-7-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11501321.png)
![Diethyl 2,6-diamino-4-(3-chloro-4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B11501328.png)

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B11501367.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-ethylthieno[2,3-b]thiophene-2-carboxamide](/img/structure/B11501372.png)
![N-[4-(cyanomethyl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B11501375.png)

![4-bromo-N-{3-(4-fluorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide](/img/structure/B11501392.png)
![Ethyl 3-{[(4-fluorophenyl)carbonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11501402.png)

![5-({[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B11501410.png)
![2-({2-[2-(3,4-Diethoxyphenyl)acetyl]-5,5-dimethyl-3-oxocyclohex-1-EN-1-YL}amino)acetic acid](/img/structure/B11501412.png)
![2-(dibenzo[b,d]furan-2-yl)-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11501416.png)
